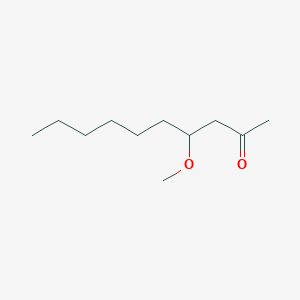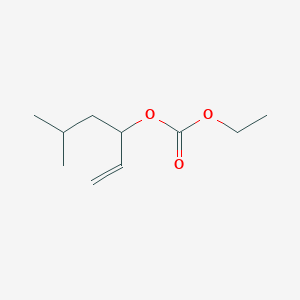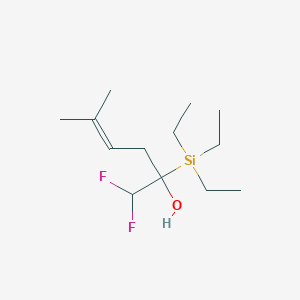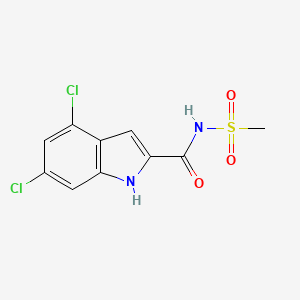
4-Methoxydecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxydecan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a methoxy group attached to the fourth carbon and a decanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxydecan-2-one can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with decanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the esterification of 4-methoxyphenol followed by catalytic hydrogenation to obtain the desired ketone.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxydecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Methoxydecanoic acid.
Reduction: 4-Methoxydecan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxydecan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Methoxydecan-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect membrane permeability and enzyme activity.
Comparison with Similar Compounds
4-Methoxydecan-1-ol: Similar structure but with an alcohol group instead of a ketone.
4-Methoxydecanoic acid: The oxidized form of 4-Methoxydecan-2-one.
4-Methoxydecan-2-ol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its methoxy and ketone groups confer distinct reactivity patterns, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
917574-82-4 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-methoxydecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-11(13-3)9-10(2)12/h11H,4-9H2,1-3H3 |
InChI Key |
HZCIKOALAUBHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)




![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


methanone](/img/structure/B12602771.png)
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
